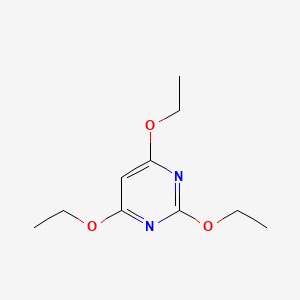

2,4,6-Triethoxy-pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O3 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

2,4,6-triethoxypyrimidine |

InChI |

InChI=1S/C10H16N2O3/c1-4-13-8-7-9(14-5-2)12-10(11-8)15-6-3/h7H,4-6H2,1-3H3 |

InChI Key |

FMBCOINDOLIFTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=NC(=N1)OCC)OCC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2,4,6 Triethoxy Pyrimidine

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring, a diazine, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. However, the mesomeric effect of the three ethoxy groups at the 2, 4, and 6 positions significantly modulates this property, increasing the electron density of the ring system compared to unsubstituted or halogenated pyrimidines.

Nucleophilic Attack on the Pyrimidine Core

Despite the electron-donating nature of the ethoxy groups, the pyrimidine core of 2,4,6-triethoxypyrimidine can still be subject to nucleophilic attack, particularly under forcing conditions or with potent nucleophiles. The attack typically occurs at the carbon atoms adjacent to the ring nitrogens (positions 2, 4, and 6), which are the most electron-deficient centers.

In principle, a nucleophile can displace one of the ethoxy groups in a nucleophilic aromatic substitution (SNAr) reaction. The viability of such a reaction depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required to displace the relatively poor ethoxide leaving group.

While specific studies detailing extensive nucleophilic substitution on 2,4,6-triethoxypyrimidine are not abundant in readily available literature, the general principles of SNAr reactions on substituted pyrimidines suggest that such transformations are plausible. The order of reactivity for nucleophilic displacement on the pyrimidine ring is generally C4(6) > C2.

Electrophilic Reactions and Substitutions

The presence of three electron-donating ethoxy groups at the 2, 4, and 6 positions significantly activates the pyrimidine ring towards electrophilic attack. This is in contrast to the general resistance of the parent pyrimidine to such reactions. The ethoxy groups, through resonance, increase the electron density at the 5-position of the pyrimidine ring, making it the most favorable site for electrophilic substitution.

Common electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, could potentially be applied to 2,4,6-triethoxypyrimidine. The introduction of an electrophile at the 5-position would lead to the formation of 5-substituted-2,4,6-triethoxypyrimidine derivatives. However, the specific conditions required for these reactions on this particular substrate would need to be carefully optimized to avoid side reactions, such as cleavage of the ether linkages under strongly acidic conditions.

Transformations Involving Ethoxy Moieties

The ethoxy groups attached to the pyrimidine ring are not merely passive substituents; they can actively participate in chemical transformations, offering pathways for further functionalization of the molecule.

Ether Cleavage Reactions

The ether linkages in 2,4,6-triethoxypyrimidine can be cleaved under acidic conditions, a reaction characteristic of aryl alkyl ethers. wikipedia.orglibretexts.orgmasterorganicchemistry.compressbooks.pubyoutube.com Protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), makes the ethoxy group a better leaving group (ethanol). wikipedia.orglibretexts.orgmasterorganicchemistry.compressbooks.pubyoutube.com The subsequent nucleophilic attack by the conjugate base of the acid (e.g., I⁻ or Br⁻) on the ethyl group results in the formation of a hydroxypyrimidine (a pyrimidone) and an ethyl halide.

The complete cleavage of all three ethoxy groups would lead to the formation of 2,4,6-trihydroxypyrimidine, which exists in its tautomeric form, barbituric acid. The ease of cleavage can be influenced by the reaction conditions, including the strength of the acid and the temperature.

Table 1: Potential Products of Ether Cleavage of 2,4,6-Triethoxypyrimidine

| Reactant | Reagent | Potential Products |

| 2,4,6-Triethoxypyrimidine | Strong Acid (e.g., HI, HBr) | 2,4-Diethoxy-6-hydroxypyrimidine, 2-Ethoxy-4,6-dihydroxypyrimidine, Barbituric acid, Ethyl halide |

Note: The extent of ether cleavage depends on the reaction conditions.

Functional Group Interconversions of Alkoxy Groups

While direct interconversion of the ethoxy groups into other functionalities without cleavage is less common, the initial cleavage to hydroxypyrimidines opens up avenues for further transformations. The resulting hydroxyl groups can be converted into other functional groups, such as chloro or bromo substituents, by treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentabromide (PBr₅). These halogenated pyrimidines are then versatile intermediates for a wide range of nucleophilic substitution reactions, allowing for the introduction of various amino, alkoxy, and thioalkoxy groups.

Ring-Opening and Ring-Transformation Reactions

The pyrimidine ring, although aromatic, is not impervious to reactions that lead to its cleavage or rearrangement, especially when activated by certain substituents.

The presence of electron-donating groups, such as the ethoxy moieties in 2,4,6-triethoxypyrimidine, can in some cases facilitate ring-opening reactions, particularly when subjected to strong nucleophiles or harsh reaction conditions. rsc.orgresearchgate.net For instance, treatment of certain activated pyrimidines with strong bases can lead to cleavage of the N1-C2 or N3-C4 bonds.

Ring-transformation reactions, where the pyrimidine ring is converted into a different heterocyclic or carbocyclic system, are also a known facet of pyrimidine chemistry. These transformations often proceed through a ring-opening step followed by a recyclization event. For example, some pyrimidine derivatives can be transformed into pyridines, pyrazoles, or other heterocyclic systems under specific reaction conditions. nih.govescholarship.org While specific examples for 2,4,6-triethoxypyrimidine are not extensively documented, the general reactivity patterns of electron-rich pyrimidines suggest that such transformations could be explored.

Mechanistic Investigations of Key Transformations

The reactivity of the 2,4,6-triethoxypyrimidine ring is largely dictated by the electronic properties of the pyrimidine core and the influence of the three ethoxy substituents. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating an electron-deficient (electrophilic) character at the carbon atoms, particularly at positions 2, 4, and 6. Conversely, the ethoxy groups, through their oxygen lone pairs, can exert a resonance-based electron-donating effect, while also having an inductive electron-withdrawing effect. The interplay of these electronic factors is crucial in determining the compound's susceptibility to various reagents and the pathways through which it transforms.

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway anticipated for 2,4,6-triethoxypyrimidine is nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks one of the electron-deficient carbon atoms bearing an ethoxy group, leading to the displacement of an ethoxide ion.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. The initial step involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the nitrogen atoms in the pyrimidine ring provides significant stabilization for this negatively charged intermediate by delocalizing the charge. The subsequent step involves the departure of the leaving group (ethoxide), which restores the aromaticity of the ring.

Table 1: Postulated Intermediates in the Nucleophilic Aromatic Substitution of 2,4,6-Triethoxypyrimidine

| Attacking Nucleophile (Nu⁻) | Target Position | Structure of Meisenheimer Complex Intermediate | Product |

| Amine (R₂NH) | C4/C6 | Negatively charged tetrahedral intermediate with charge delocalized onto nitrogen atoms of the pyrimidine ring. | 4/6-Amino-2,6/4-diethoxypyrimidine |

| Alkoxide (RO⁻) | C2 | Negatively charged tetrahedral intermediate with charge delocalized onto nitrogen atoms of the pyrimidine ring. | 2-Alkoxy-4,6-diethoxypyrimidine |

| Thiolate (RS⁻) | C4/C6 | Negatively charged tetrahedral intermediate with charge delocalized onto nitrogen atoms of the pyrimidine ring. | 4/6-Alkylthio-2,6/4-diethoxypyrimidine |

This table is based on theoretical reaction pathways and does not represent experimentally verified data for 2,4,6-triethoxypyrimidine.

Another potential transformation pathway is hydrolysis, particularly under acidic or basic conditions. Acid-catalyzed hydrolysis would likely involve protonation of a ring nitrogen, further activating the ring towards nucleophilic attack by water. Base-catalyzed hydrolysis would proceed via direct attack of a hydroxide (B78521) ion. The intermediates in these reactions would be analogous to the Meisenheimer complexes formed in other SNAr reactions.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics of the SNAr reactions of 2,4,6-triethoxypyrimidine are expected to be influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The rate-determining step is typically the formation of the Meisenheimer complex. Stronger nucleophiles will generally lead to faster reaction rates. The stability of the Meisenheimer intermediate also plays a crucial role; factors that stabilize this intermediate will lower the activation energy and increase the reaction rate.

Table 2: Predicted Kinetic and Thermodynamic Parameters for the Reaction of 2,4,6-Triethoxypyrimidine with a Generic Nucleophile (Nu⁻)

| Parameter | Predicted Influence | Rationale |

| Kinetic | ||

| Rate Constant (k) | Moderate | The electron-donating resonance effect of the ethoxy groups may slightly deactivate the ring compared to halogenated pyrimidines, leading to a moderate reaction rate. |

| Activation Energy (Ea) | Moderate to High | The stability of the Meisenheimer complex, influenced by the interplay of inductive and resonance effects, will determine the height of the activation barrier. |

| Thermodynamic | ||

| Enthalpy of Reaction (ΔH) | Exothermic/Endothermic | Dependent on the bond energies of the C-OEt bond being broken and the C-Nu bond being formed. |

| Gibbs Free Energy (ΔG) | Favorable (Negative) | For a spontaneous reaction to occur, the products must be more stable than the reactants. This is often the case when a stronger nucleophile displaces a weaker one. |

This table presents theoretical predictions based on general principles of physical organic chemistry and requires experimental validation for 2,4,6-triethoxypyrimidine.

Advanced Spectroscopic and Structural Characterization of 2,4,6 Triethoxy Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 2,4,6-Triethoxy-pyrimidine is expected to show distinct signals corresponding to the ethoxy groups and the lone proton on the pyrimidine (B1678525) ring. Due to the symmetrical nature of the molecule, the two ethoxy groups at positions 4 and 6 are chemically equivalent, while the ethoxy group at position 2 is in a unique environment.

The proton on the pyrimidine ring (H-5) is anticipated to appear as a singlet in the aromatic region of the spectrum. The ethoxy protons will present as a quartet for the methylene (B1212753) group (-OCH₂-) and a triplet for the methyl group (-CH₃), resulting from spin-spin coupling with neighboring protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the oxygen atoms.

For the analogous compound, 2,4-diethoxy-5-(perfluorobutyl)pyrimidine, the ethoxy protons have been reported with the following chemical shifts: the methyl protons appear as a multiplet at approximately 1.42 ppm, and the methylene protons as a multiplet around 4.48 ppm. arkat-usa.org Based on this, the predicted ¹H NMR data for this compound is summarized in the table below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~ 5.8 - 6.2 | s | - |

| -OCH₂- (C4, C6) | ~ 4.4 - 4.6 | q | ~ 7.0 |

| -OCH₂- (C2) | ~ 4.3 - 4.5 | q | ~ 7.0 |

| -CH₃ (C4, C6) | ~ 1.3 - 1.5 | t | ~ 7.0 |

| -CH₃ (C2) | ~ 1.2 - 1.4 | t | ~ 7.0 |

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The pyrimidine ring carbons will resonate at lower field due to the influence of the nitrogen and oxygen atoms. The carbons of the ethoxy groups will appear at higher field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~ 165 - 170 |

| C-4, C-6 | ~ 170 - 175 |

| C-5 | ~ 85 - 90 |

| -OCH₂- | ~ 60 - 65 |

| -CH₃ | ~ 14 - 16 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A COSY spectrum would show correlations between coupled protons. For this compound, this would primarily be the coupling between the methylene and methyl protons within each ethoxy group.

HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Correlation) spectrum correlates directly bonded carbon and proton atoms. This would confirm the assignments of the -OCH₂- and -CH₃ groups.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-resolution mass spectrometry is a powerful technique to determine the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental formula. libretexts.org For this compound (C₁₀H₁₆N₂O₃), the expected exact mass can be calculated. This high-resolution measurement is critical for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation. The study of these fragmentation pathways provides valuable structural information. Common fragmentation patterns for alkoxy-substituted pyrimidines involve the loss of alkyl radicals, alkoxy radicals, or neutral molecules like ethene from the ethoxy side chains. The pyrimidine ring itself is relatively stable but can also undergo characteristic cleavages.

Table 3: Predicted Fragmentation Pathways for this compound

| m/z Value | Possible Fragment | Neutral Loss |

|---|---|---|

| [M]+• | C₁₀H₁₆N₂O₃ | - |

| [M - 15]+ | C₉H₁₃N₂O₃ | •CH₃ |

| [M - 28]+• | C₈H₁₂N₂O₃ | C₂H₄ |

| [M - 29]+ | C₈H₁₁N₂O₃ | •C₂H₅ |

| [M - 45]+ | C₈H₁₁N₂O₂ | •OC₂H₅ |

Analysis of the isotopic abundance pattern, particularly the M+1 and M+2 peaks, can further support the elemental composition, especially the number of carbon and nitrogen atoms.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. contractlaboratory.comthermofisher.com These two techniques are often complementary. spectroscopyonline.com

The FTIR and Raman spectra of this compound are expected to show characteristic bands for the C-H bonds of the alkyl groups, the C-O and C-N bonds within and attached to the pyrimidine ring, and the vibrations of the pyrimidine ring itself.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| C-H stretching (aromatic, C-H on ring) | ~ 3000 - 3100 | FTIR, Raman |

| C-H stretching (aliphatic, -CH₂, -CH₃) | ~ 2850 - 3000 | FTIR, Raman |

| C=N stretching (pyrimidine ring) | ~ 1550 - 1650 | FTIR, Raman |

| C=C stretching (pyrimidine ring) | ~ 1400 - 1600 | FTIR, Raman |

| C-O stretching (ether) | ~ 1050 - 1250 | FTIR |

| Ring vibrations | ~ 800 - 1400 | FTIR, Raman |

The presence of strong C-O stretching bands in the FTIR spectrum would be a key indicator of the ethoxy substituents. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrimidine ring.

Characteristic Pyrimidine Ring Vibrational Modes

The vibrational spectrum of a molecule provides a fingerprint based on the oscillations of its constituent atoms. For this compound, the vibrational modes can be conceptually separated into those originating from the pyrimidine core and those from the ethoxy substituents. The pyrimidine ring, a heterocyclic aromatic system, exhibits a set of characteristic vibrations.

Quantum mechanical calculations and experimental data from related pyrimidine compounds, such as 2,4-diamino-6-hydroxypyrimidine (B22253) and 2,4,6-triaminopyrimidine (B127396), provide a basis for assigning these modes. nih.govresearchgate.net The in-plane vibrations of the C=C and C-N bonds within the pyrimidine ring are often coupled and are expected to appear in the 1600-1400 cm⁻¹ region of the infrared (IR) and Raman spectra. researchgate.net The ring breathing mode, a symmetric stretching of the entire ring, is a characteristic Raman-active vibration and typically appears at a lower frequency. nih.gov Out-of-plane bending modes for C-H bonds on the aromatic ring also give rise to distinct signals. primescholars.com

Table 1: Expected Vibrational Modes for the Pyrimidine Ring This table is a representation of expected frequency ranges based on data from analogous pyrimidine compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| Ring C=N/C=C Stretching | 1600 - 1400 | In-plane stretching |

| Ring Breathing | ~1000 | Symmetric in-plane stretch |

| C-H Stretching | 3100 - 3000 | Aromatic C-H stretch |

| C-H Bending | 1200 - 1000 | In-plane bending |

Ethoxy Group Vibrational Signatures

The most prominent vibrations from the ethoxy groups are the C-H stretching modes of the methyl (CH₃) and methylene (CH₂) groups, which are typically observed in the 3000-2850 cm⁻¹ range. nepjol.info Asymmetric and symmetric stretching vibrations can often be resolved. nepjol.info Additionally, the C-O stretching vibrations are significant. The aryl-O stretch (pyrimidine-O) and the alkyl-O stretch (O-CH₂) are expected in the 1300-1000 cm⁻¹ region. ksu.edu.sa Bending, scissoring, wagging, and twisting motions of the CH₂ and CH₃ groups produce a series of peaks in the fingerprint region (below 1500 cm⁻¹). tanta.edu.eg

Table 2: Expected Vibrational Modes for Ethoxy Substituents This table is a representation of expected frequency ranges based on general spectroscopic principles.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| C-H Asymmetric Stretch (CH₃, CH₂) | 2980 - 2950 | Stretching |

| C-H Symmetric Stretch (CH₃, CH₂) | 2900 - 2850 | Stretching |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Stretching |

| C-O-C Symmetric Stretch | 1150 - 1050 | Stretching |

| CH₂/CH₃ Bending/Scissoring | 1470 - 1440 | Bending |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and how molecules pack together in a crystal lattice. nih.gov While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related structures allows for a detailed prediction of its solid-state characteristics. mdpi.comnih.gov

The arrangement of this compound molecules in a crystal would be governed by a balance of weak intermolecular forces. Unlike pyrimidines with amino or hydroxyl groups, this compound lacks strong hydrogen bond donors. nepjol.info Therefore, its crystal packing would likely be dominated by van der Waals forces and potentially weak C-H···N or C-H···O hydrogen bonds, where a hydrogen atom on an ethoxy group of one molecule interacts with a nitrogen atom of the pyrimidine ring or an oxygen atom of an ethoxy group on an adjacent molecule. nih.gov

X-ray diffraction provides the exact coordinates of each atom, allowing for the precise calculation of molecular geometry. mdpi.com For the pyrimidine ring in a 2,4,6-substituted derivative, a high degree of planarity is expected. Studies on other pyrimidine derivatives show characteristic C-N bond lengths in the range of 1.32 to 1.34 Å. nih.gov The internal C-N-C bond angle is typically around 116°-122°, reflecting the sp² hybridization of the atoms.

The geometry of the ethoxy groups would be defined by the C-O bond lengths, the C-O-C bond angles, and the torsional angles describing the orientation of the ethyl group relative to the pyrimidine ring. The C(ring)-O bond length would be shorter than the O-C(ethyl) bond due to the influence of the aromatic system. The C-C-O-C torsional angles would determine the conformation of the ethoxy chains, which would likely adopt a staggered arrangement to minimize steric strain.

Table 3: Representative Bond Parameters from Analogous Substituted Pyrimidines This table presents typical values from related structures to infer the geometry of this compound.

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C-N (in ring) | 1.32 - 1.34 Å |

| Bond Length | C-C (in ring) | 1.38 - 1.40 Å |

| Bond Length | C(ring)-O | ~1.36 Å |

| Bond Length | O-C(ethyl) | ~1.43 Å |

| Bond Angle | N-C-N (in ring) | ~126° |

| Bond Angle | C-N-C (in ring) | ~117° |

Other Advanced Spectroscopic Probes (e.g., UV-Vis Spectroscopy for Electronic Transitions)

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. msu.edu The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π*. upi.edu

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. For pyrimidine and its derivatives, these transitions are often observed in the 200-280 nm range. researchgate.netresearchgate.net The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen or oxygen atom, to a π* antibonding orbital. These transitions are generally of much lower intensity and occur at longer wavelengths (lower energy) than π → π* transitions. faccts.de The presence of three electron-donating ethoxy groups is expected to cause a bathochromic shift (shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted pyrimidine.

Table 4: Expected Electronic Transitions for this compound This table is based on general principles and data from analogous compounds.

| Transition Type | Typical λmax Range (nm) | Description |

|---|---|---|

| π → π* | 200 - 280 | High intensity, involves the aromatic π-system. |

Computational and Theoretical Investigations of 2,4,6 Triethoxy Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.comresearchgate.net It is widely employed to determine the optimized geometry, electronic properties, and vibrational frequencies of pyrimidine (B1678525) derivatives. nih.govajol.infoacs.org For 2,4,6-triethoxy-pyrimidine, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-31G* or higher, would be the standard approach to obtain a detailed understanding of its molecular characteristics. irjweb.comnih.gov

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited and is generally more reactive. schrodinger.com In pyrimidine derivatives, the distribution of HOMO and LUMO orbitals often reveals the most probable sites for electrophilic and nucleophilic attack. wuxiapptec.com For this compound, the HOMO is expected to have significant contributions from the electron-rich pyrimidine ring and the oxygen atoms of the ethoxy groups. The LUMO is likely to be distributed across the π-system of the pyrimidine ring. researchgate.net

While specific calculated values for this compound are not available, the table below presents representative data for a generic pyrimidine system to illustrate the typical outputs of a DFT calculation.

| Parameter | Illustrative Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2 to -6.8 | Electron-donating ability |

| ELUMO | -1.3 to -2.0 | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 4.2 to 5.5 | Chemical reactivity and stability |

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Computational methods, particularly DFT, are routinely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. schrodinger.com

Infrared (IR) Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule. q-chem.com These calculated frequencies, often scaled by a factor to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR spectra to assign specific vibrational modes to the observed absorption bands. nih.gov For this compound, key vibrational modes would include C-H stretching of the ethyl groups, C-O-C stretching of the ether linkages, and various stretching and bending modes of the pyrimidine ring.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm-1) |

|---|---|---|

| Alkyl (CH3, CH2) | C-H Stretch | 2850-3000 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Pyrimidine Ring | C=N, C=C Stretch | 1450-1650 |

| Ethoxy Group | C-O Stretch | 1050-1250 |

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. q-chem.comrsc.org These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the chemical environment of each atom in the molecule. nih.govschrodinger.com For this compound, calculations would predict distinct signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethoxy groups, as well as for the carbons in the pyrimidine ring and the ethyl chains.

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, the primary source of conformational flexibility is the rotation around the C-O bonds of the three ethoxy substituents.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings, such as a solvent. nih.govresearchgate.net

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent (like water or an organic solvent) and track its behavior over nanoseconds or even microseconds. mdpi.com This approach can reveal:

Solvent Effects: How the solvent molecules arrange around the solute and influence its conformation.

Conformational Dynamics: The transitions between different low-energy conformations identified by DFT.

Thermodynamic Properties: Calculation of properties like diffusion coefficients and radial distribution functions.

Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is often a precursor to studying its interactions with larger biological molecules. nih.govmdpi.com

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. science.org.ge By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway.

A key synthesis route for alkoxy-pyrimidines involves the nucleophilic aromatic substitution (SₙAr) of halopyrimidines. For instance, this compound can be synthesized from 2,4,6-trichloropyrimidine (B138864) and sodium ethoxide. researchgate.net Quantum chemical calculations can model this reaction by:

Identifying the Transition State: Locating the highest energy point along the reaction coordinate, which determines the reaction's activation energy.

Calculating Activation Energy (ΔE‡): The energy barrier that must be overcome for the reaction to proceed. A lower activation energy implies a faster reaction rate. science.org.ge

Analyzing Regioselectivity: In cases with multiple reactive sites, such as in substituted dichloropyrimidines, calculations can predict which site is more susceptible to nucleophilic attack by comparing the activation energies for each potential pathway. wuxiapptec.com

These models provide a microscopic view of the reaction, revealing the flow of electrons and the geometric changes that occur as reactants are converted into products. science.org.ge

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Chemical Design

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structure with its physicochemical properties or biological activity, respectively. dergipark.org.trresearchgate.net For chemical design focused on intrinsic properties, QSPR is the relevant approach.

A QSPR model for this compound and related compounds would involve calculating a set of numerical parameters, or "descriptors," that encode structural, electronic, and topological information. dergipark.org.tr These descriptors are then used in statistical methods to create a predictive model.

Focus on Intrinsic Chemical Properties and Reactivity: Instead of biological activity, a QSPR study for chemical design would focus on predicting properties like:

Reactivity Indices: Using descriptors derived from DFT, such as electronegativity, chemical hardness, and electrophilicity, to predict how the molecule will behave in different chemical reactions. irjweb.comresearchgate.net

Lipophilicity (logP): Predicting how the molecule partitions between an oily and an aqueous phase, a key parameter in many chemical applications.

Solubility: Estimating the extent to which the compound will dissolve in various solvents.

Derivatization and Analogous Scaffolds Based on 2,4,6 Triethoxy Pyrimidine

Modification of Ethoxy Side Chains

Modification of the ethoxy groups provides a direct route to alter the steric and electronic properties of the molecule. These transformations can range from complete replacement to functionalization of the terminal carbon.

The synthesis of varied 2,4,6-trisubstituted pyrimidines can be readily achieved by leveraging the high reactivity of 2,4,6-trichloropyrimidine (B138864) with various nucleophiles. The sequential substitution of the chlorine atoms with different alkoxides or aryloxides allows for the controlled synthesis of symmetrical and unsymmetrical ethers. The reactivity of the chlorine atoms generally decreases as more substituents are added to the ring.

For instance, the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a related heterocycle, with lithium alkoxides yields 2,4,6-trialkoxy-1,3,5-triazines in moderate to high yields. mdpi.com A similar principle applies to the pyrimidine (B1678525) core. The choice of the nucleophile (e.g., sodium ethoxide, sodium phenoxide) and the reaction conditions (temperature, solvent) dictates the final substitution pattern. This method allows for the introduction of a wide array of side chains, from simple methoxy (B1213986) or propoxy groups to more complex aryloxy moieties bearing additional functional groups.

Table 1: Synthesis of Symmetrically Substituted 2,4,6-Trialkoxy/Aryloxy Pyrimidines This table is illustrative of the general reaction based on common synthetic principles.

| Starting Material | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2,4,6-Trichloropyrimidine | Sodium Methoxide | Methanol, Reflux | 2,4,6-Trimethoxy-pyrimidine |

| 2,4,6-Trichloropyrimidine | Sodium Isopropoxide | Isopropanol, Reflux | 2,4,6-Triisopropoxy-pyrimidine |

| 2,4,6-Trichloropyrimidine | Sodium Phenoxide | DMF, 100 °C | 2,4,6-Triphenoxy-pyrimidine |

Direct functionalization of the terminal methyl group of the ethoxy side chains is a more challenging transformation that typically involves radical-based or strong base-mediated reactions. While specific examples on 2,4,6-triethoxy-pyrimidine are not prevalent in the literature, general methods for ether functionalization could be applied. These include selective oxidation to introduce hydroxyl or carboxyl groups, or halogenation under free-radical conditions. Such modifications would provide handles for further derivatization, enabling the attachment of other molecular fragments or polymers.

Functionalization and Substitution of the Pyrimidine Ring

The pyrimidine ring itself is the primary site for extensive modification to build molecular complexity and develop analogues. The electron-deficient nature of the pyrimidine core, enhanced by the presence of three electronegative oxygen atoms, influences its reactivity towards both electrophiles and nucleophiles (the latter typically on a halogenated precursor).

The C-5 position of the 2,4,6-trialkoxypyrimidine ring is activated by the three electron-donating alkoxy groups, making it susceptible to electrophilic substitution. Halogenation, such as bromination or chlorination, can be achieved using standard reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). The resulting 5-halo-2,4,6-triethoxy-pyrimidine is a valuable intermediate. The introduced halogen atom can serve as a leaving group in nucleophilic aromatic substitution or as a handle for transition metal-catalyzed cross-coupling reactions, further expanding the synthetic possibilities. While there are reports on the halogenation of nicotinic acid prior to cyclization to form a halogenated pyridopyrimidine ring system academie-sciences.fracademie-sciences.fr, direct halogenation of activated pyrimidine rings is a fundamental synthetic strategy.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C and C-heteroatom bonds in modern organic synthesis. youtube.com For pyrimidine derivatization, these reactions are most effectively performed on halogenated precursors. The regioselectivity of these couplings on polyhalogenated pyrimidines has been extensively studied. nih.gov

In the case of 2,4,6-trichloropyrimidine, sequential and regioselective Suzuki-Miyaura couplings can be performed. The C4 position is generally the most reactive, followed by C2, and finally C6 (in related pyridopyrimidine systems). academie-sciences.frresearchgate.net This predictable reactivity allows for the step-wise introduction of different aryl or alkyl groups. After the desired carbon skeleton is constructed, the remaining chlorine atom(s) can be displaced by sodium ethoxide to yield the target ethoxy-substituted pyrimidine. This modular approach provides access to a vast library of compounds based on the core scaffold.

Table 2: Regioselective Suzuki-Miyaura Coupling on a Halogenated Pyrimidine Precursor This table illustrates a typical reaction sequence starting from 2,4-dichloropyrimidine, a common intermediate.

| Substrate | Boronic Acid | Catalyst / Ligand | Conditions | Major Product |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol (B145695), Na₂CO₃, 110 °C | 2-Chloro-4-phenylpyrimidine |

| 2-Chloro-4-phenylpyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol, Na₂CO₃, 110 °C | 2-(4-Methoxyphenyl)-4-phenylpyrimidine |

| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol, Na₂CO₃, 110 °C | 2,4-Dichloro-6-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine academie-sciences.fr |

Synthesis of Fused and Bridged Pyrimidine Systems Incorporating the Ethoxy Pattern

Building upon the functionalized pyrimidine core, the synthesis of fused and bridged systems introduces conformational rigidity and extends the molecular architecture. These more complex structures are often pursued for applications in medicinal chemistry and materials science.

The synthesis of fused systems like pyrido[2,3-d]pyrimidines often begins with a suitably substituted pyrimidine. nih.gov For example, a 2,4,6-triaminopyrimidine (B127396) can be condensed with reagents like nitromalonaldehyde (B3023284) to construct the fused pyridine (B92270) ring. nih.gov While this example uses amino groups, a similar strategy could be envisioned starting from a pyrimidine bearing functional groups that can participate in cyclization reactions, with the ethoxy groups being installed before or after the fusion event. The versatility of intermediates like 2,4,6-trichloropyrimidine allows for the introduction of functional groups (e.g., amines, hydrazines) that can then be used to build fused heterocyclic rings, such as triazolo[4,3-a]pyrimidine or pyrido[2,3-d]pyrimidine (B1209978) systems. The synthesis of such fused systems often involves multi-step sequences that strategically build complexity around the central pyrimidine ring.

Diversity-Oriented Synthesis (DOS) Strategies Utilizing the Pyrimidine Core

Diversity-oriented synthesis (DOS) has emerged as a powerful paradigm in chemical biology and drug discovery for the creation of structurally diverse and complex small-molecule libraries. nih.gov Unlike target-oriented synthesis, which focuses on the preparation of a single, predetermined molecule, DOS aims to efficiently generate a collection of compounds with wide variations in their molecular skeletons, functional groups, and stereochemistry. nih.gov The pyrimidine ring, a privileged scaffold in medicinal chemistry, serves as an excellent starting point for DOS strategies due to its versatile chemical reactivity and the biological relevance of its derivatives. mdpi.comnih.gov

A key approach in DOS is the use of a central core, such as a 2,4,6-trisubstituted pyrimidine, which can be systematically elaborated through a series of reactions to introduce a wide range of chemical functionalities. The analogous compound, 2,4,6-trichloropyrimidine, is a particularly valuable starting material for such strategies due to the differential reactivity of its chlorine substituents. This allows for sequential and regioselective reactions, enabling the controlled and systematic introduction of diversity at specific positions of the pyrimidine ring. nih.gov

The general order of reactivity for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions on 2,4,6-trichloropyrimidine is C4(6) > C2 > C5. This predictable reactivity profile is fundamental to the design of DOS pathways, as it allows for a stepwise diversification of the pyrimidine core.

One common strategy involves the sequential displacement of the chloro groups with various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This approach allows for the introduction of a wide array of functional groups, leading to libraries of compounds with diverse physicochemical properties. The regioselectivity of these reactions can often be controlled by tuning the reaction conditions, such as the solvent and the nature of the nucleophile. researchgate.net

In addition to SNAr reactions, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce carbon-carbon bonds. nih.gov These reactions enable the attachment of various aryl, heteroaryl, or alkenyl groups to the pyrimidine scaffold, significantly expanding the accessible chemical space. Researchers have developed efficient one-pot, regioselective double Suzuki coupling methods for the synthesis of diarylated pyrimidines, further streamlining the generation of diverse libraries. nih.gov

A hypothetical DOS strategy starting from a 2,4,6-trisubstituted pyrimidine core might involve a series of parallel or split-and-pool synthesis steps. In such a workflow, the core scaffold is reacted with a set of building blocks to modify one position, and the resulting products are then further reacted with another set of building blocks to modify a second position, and so on. This combinatorial approach can rapidly generate large and diverse libraries of compounds.

For instance, a library of 2,4,6-trisubstituted pyrimidines could be synthesized by first reacting 2,4,6-trichloropyrimidine with a library of primary amines to introduce diversity at the C4 position. The resulting 4-amino-2,6-dichloropyrimidines could then be subjected to a Suzuki-Miyaura coupling with a library of boronic acids to introduce diversity at the C6 position. Finally, the remaining chloro group at the C2 position could be displaced by a library of alcohols to introduce a third element of diversity.

The following interactive data table illustrates a simplified example of building blocks that could be used in such a DOS strategy.

| Position | Reaction Type | Building Block Library (Examples) | Resulting Substituent |

| C4 | Nucleophilic Aromatic Substitution | Anilines, Benzylamines, Alkylamines | -NH-Aryl, -NH-Benzyl, -NH-Alkyl |

| C6 | Suzuki-Miyaura Coupling | Phenylboronic acids, Thiopheneboronic acids, Pyridineboronic acids | -Aryl, -Heteroaryl |

| C2 | Nucleophilic Aromatic Substitution | Phenols, Aliphatic alcohols, Heterocyclic alcohols | -O-Aryl, -O-Alkyl, -O-Heteroaryl |

This systematic and modular approach allows for the creation of vast numbers of unique compounds from a relatively small number of starting materials. The resulting libraries of pyrimidine derivatives can then be screened for a wide range of biological activities, leading to the discovery of novel therapeutic agents and chemical probes. The principles of DOS, when applied to the versatile pyrimidine scaffold, provide a powerful engine for innovation in drug discovery and chemical biology. nih.gov

Applications of 2,4,6 Triethoxy Pyrimidine in Advanced Chemical Fields

Role as an Organic Synthesis Reagent and Intermediate

2,4,6-Triethoxy-pyrimidine serves as a valuable intermediate in organic synthesis, primarily deriving its utility from its precursor, 2,4,6-trichloropyrimidine (B138864). The transformation from the chloro- to the ethoxy-substituted pyrimidine (B1678525) alters the reactivity and properties of the heterocyclic core, enabling a range of subsequent chemical modifications.

The synthesis of this compound is itself an example of creating a more complex architecture from a basic building block. The common starting material for many 2,4,6-trisubstituted pyrimidines is barbituric acid, which is converted to 2,4,6-trichloropyrimidine. google.comgoogle.com This trichloro- derivative is a highly reactive and versatile intermediate.

The chlorine atoms on 2,4,6-trichloropyrimidine are susceptible to nucleophilic aromatic substitution (SNAr), and their reactivity is not identical. The general order of reactivity for nucleophilic substitution is that the chlorine atoms at the C4 and C6 positions are more reactive than the one at the C2 position. This differential reactivity allows for the sequential and regioselective introduction of various functional groups, leading to a diverse array of polysubstituted pyrimidine derivatives.

The reaction of 2,4,6-trichloropyrimidine with sodium ethoxide yields this compound. This process replaces the good leaving groups (chloride) with ethoxy groups, which fundamentally changes the electronic character of the ring from strongly electron-deficient to moderately electron-rich. This resulting trialkoxy-pyrimidine can then serve as a scaffold for further functionalization, although the ethoxy groups are less reactive as leaving groups compared to chloro groups. The pyrimidine core can be further elaborated to create fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and other complex structures of interest in medicinal and materials chemistry. nih.gov

| Precursor | Reagent(s) | Resulting Substitution Pattern | Reference(s) |

| 2,4,6-Trichloropyrimidine | Sodium Ethoxide | 2,4,6-Triethoxy | |

| 2,4,6-Trichloropyrimidine | Aniline Variants | Mono- or di-anilino | researchgate.net |

| 2,4,6-Trichloropyrimidine | Sodium Azide | 2,4-Diazido | koreascience.kr |

| 2,4,6-Trichloropyrimidine | Ammonia (B1221849) / Amines | 2,4,6-Triamino | researchgate.net |

| 2,4,6-Trichloropyrimidine | Benzyl Mercaptan | Tris(benzylthio) |

The conversion of 2,4,6-trichloropyrimidine to this compound is an enabling transformation. While the trichloro- derivative is an excellent electrophile for SNAr reactions, the resulting triethoxy- derivative has a modified reactivity profile. The electron-donating ethoxy groups make the pyrimidine ring less susceptible to further nucleophilic attack. However, this increased electron density can facilitate other types of reactions. For instance, the pyrimidine core can be more amenable to electrophilic substitution at the C5 position or participate in metal-catalyzed cross-coupling reactions if one of the ethoxy groups is first converted back to a better leaving group (e.g., a triflate). This modulation of reactivity allows chemists to perform a broader range of synthetic operations that would be incompatible with the highly electrophilic nature of the trichlorinated precursor.

Potential in Materials Science and Functional Materials Development

The unique electronic structure of substituted pyrimidines makes them attractive candidates for the development of novel functional materials. The combination of an electron-deficient heterocyclic core with electron-donating substituents is a well-known strategy for creating materials with interesting photophysical properties.

The pyrimidine nucleus is a robust heterocyclic system that can be incorporated into polymer backbones to impart specific properties such as thermal stability, rigidity, and defined electronic characteristics. While the direct polymerization of this compound is not widely documented, its structural motifs are relevant. Functionalized pyrimidines can be designed as monomers for step-growth polymerization. For example, di-functionalized pyrimidines (e.g., with amino or hydroxyl groups in addition to the ethoxy substituents) could be reacted with appropriate co-monomers to form polyesters, polyamides, or polyimides. The inclusion of the trialkoxypyrimidine unit could enhance solubility and processability of the resulting polymers while also influencing their optical and electronic properties.

Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to create ordered, functional architectures from molecular building blocks. The nitrogen atoms in the pyrimidine ring of this compound are potential hydrogen bond acceptors. This capability allows the molecule to participate in self-assembly processes.

Research on the closely related compound, 2-amino-4,6-dimethoxypyrimidine, has shown that it can form co-crystals with molecules like fumaric acid. researchgate.netsemanticscholar.org In these structures, the pyrimidine nitrogen atoms form strong O–H···N hydrogen bonds, directing the assembly into a well-defined crystalline lattice. researchgate.netsemanticscholar.org It is plausible that this compound could engage in similar host-guest chemistry or self-organization, particularly in the presence of suitable hydrogen bond donors, to form liquid crystals, gels, or other ordered materials. researchgate.netsemanticscholar.org

The substitution of the electron-deficient pyrimidine ring with three electron-donating ethoxy groups creates a "push-pull" electronic system. This configuration can lead to strong intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is the basis for many fluorescent materials.

Studies on analogous 2,4,6-trisubstituted pyrimidines featuring other electron-donating groups (such as N,N-dimethylamino and carbazole) have demonstrated their potential as blue-light emitting materials for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net These compounds exhibit high thermal stability and show strong fluorescence in the blue region of the spectrum with high quantum yields. researchgate.netresearchgate.net The emission properties are directly related to the ICT from the donor substituents to the pyrimidine core. researchgate.net Given the similar electronic nature of the ethoxy group, this compound is expected to possess comparable photoluminescent properties, making it a promising candidate for the development of new optical and electronic materials.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference(s) |

| 2-(1H-pyrrol-1-yl)-4,6-diphenylpyrimidine | 315 | 425 | 0.55 | researchgate.net |

| 2-(1H-pyrrol-1-yl)-4,6-bis(4-(N,N-dimethylamino)phenyl)pyrimidine | 400 | 480 | 0.69 | researchgate.net |

| 2-phenyl-4,6-bis(9H-carbazol-9-yl)pyrimidine | 340 | 410 | 0.15 | researchgate.net |

| 2-(4-(N,N-dimethylamino)phenyl)-4,6-bis(9H-carbazol-9-yl)pyrimidine | 360 | 450 | 0.20 | researchgate.net |

Catalytic Applications or as Ligands in Catalysis

A comprehensive search of scientific databases and chemical literature reveals a notable lack of specific examples where this compound is directly employed as a catalyst or as a ligand in catalytic processes. Research in the field of catalysis involving pyrimidine derivatives often focuses on compounds with different substitution patterns.

For instance, related compounds such as 2,4,6-trichloropyrimidine serve as versatile precursors for the synthesis of more complex molecules that may have catalytic applications. The reactivity of the chloro-substituents allows for their displacement by various functional groups, leading to the creation of novel ligands. However, the ethoxy groups in this compound are significantly less reactive in this context, making it a less common choice for ligand synthesis.

Similarly, studies on pyrimidine-based catalysts tend to involve more complex structures where the pyrimidine ring is part of a larger, often heterocyclic, framework designed to coordinate with metal centers and facilitate catalytic reactions. There is no readily available research demonstrating the use of the simpler this compound molecule in such a capacity.

Further research and exploration may uncover potential catalytic applications for this compound, but at present, this remains an underexplored area of its chemistry.

Applications in Analytical Chemistry (e.g., as a chemical standard)

In the realm of analytical chemistry, chemical standards are crucial for the accurate quantification and identification of substances. These standards must be stable, of high purity, and well-characterized. While this compound can be synthesized and purified, there is no significant body of literature that documents its use as a chemical standard for analytical methods.

Typically, compounds used as analytical standards are chosen because they are relevant to a specific analysis, such as being a metabolite, a degradation product, or a compound of interest in a particular matrix. The demand for this compound as a standard would be driven by the need to detect and quantify it in specific samples. Currently, there are no widespread analytical methods that list this compound as a target analyte, and consequently, its use as a certified reference material or a chemical standard is not established.

While it could potentially be used as an internal standard in some specific research contexts, this application is not broadly reported. The following table summarizes the lack of available data on its direct applications in these advanced fields.

| Application Area | Specific Use of this compound | Research Findings |

| Catalysis | As a direct catalyst | No documented use found. |

| As a ligand for metal catalysts | No documented synthesis of ligands or catalytic complexes. | |

| Analytical Chemistry | As a chemical standard | Not established as a certified reference material or common analytical standard. |

| As an internal standard | No widespread or documented use. |

It is important to note that the absence of evidence in readily accessible literature does not definitively preclude the existence of such applications in niche or proprietary research. However, based on the available scientific and technical information, the role of this compound in catalytic and analytical chemistry appears to be undeveloped.

Conclusion and Future Directions in 2,4,6 Triethoxy Pyrimidine Research

Summary of Key Academic Contributions and Research Insights

Academic research on the pyrimidine (B1678525) scaffold has established fundamental principles of reactivity and synthesis that are directly applicable to 2,4,6-Triethoxy-pyrimidine. The pyrimidine ring is characterized by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms. wikipedia.orgresearchgate.net This property dictates the primary modes of reactivity:

Nucleophilic Aromatic Substitution (SNAr): The carbon atoms at positions 2, 4, and 6 are highly susceptible to attack by nucleophiles. This is the most common reaction for functionalizing the pyrimidine core and is the basis for the synthesis of this compound from precursors like 2,4,6-trichloropyrimidine (B138864).

Electrophilic Aromatic Substitution: The C5 position is the most electron-rich carbon and is the preferred site for electrophilic attack, allowing for reactions such as halogenation and nitration, particularly when the ring is activated by electron-donating groups like alkoxy substituents. wikipedia.orgttu.ee

Research on related trialkoxy- and trihalopyrimidines has provided a blueprint for synthesizing and functionalizing the core structure. For instance, the synthesis of 2,4,6-trialkoxy-1,3,5-triazines (a related heterocycle) from cyanuric chloride demonstrates the feasibility of complete substitution with alkoxides. mdpi.com Similarly, patents describing the synthesis of 2,4,6-trichloropyrimidine from barbituric acid highlight the industrial-scale availability of key precursors. google.com These contributions collectively suggest that this compound is a synthetically accessible, yet underexplored, chemical entity.

| Ring Position | Electronic Nature | Preferred Reaction Type | Typical Reagents |

|---|---|---|---|

| C2, C4, C6 | Electron-Deficient (δ+) | Nucleophilic Substitution | Alkoxides, Amines, Thiols |

| C5 | Relatively Electron-Rich | Electrophilic Substitution | Halogens, Nitrating Agents |

| N1, N3 | Basic, Nucleophilic | Alkylation, Protonation | Alkyl Halides, Acids |

Unresolved Synthetic Challenges and Mechanistic Questions

Despite the straightforward theoretical pathway to this compound (e.g., via the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide), several synthetic and mechanistic challenges persist for this class of compounds.

Synthetic Challenges:

Regioselectivity: While the goal is complete substitution, achieving this without the formation of partially substituted intermediates (e.g., 2-chloro-4,6-diethoxy-pyrimidine) can be challenging. Controlling stoichiometry, temperature, and reaction time is critical.

Reaction Conditions: The Williamson ether synthesis conditions required for this transformation necessitate strictly anhydrous environments to prevent the formation of hydroxy-pyrimidine byproducts. The choice of solvent can also influence reactivity and yields.

Scalability: While laboratory-scale synthesis is feasible, scaling up the production of highly pure this compound may present challenges related to purification and handling of reactive intermediates. Modern techniques like flow chemistry could offer solutions to these issues. ijsat.org

Mechanistic Questions:

Reactivity of the C5 Position: The precise reactivity of the C5 position towards various electrophiles in a triethoxy-substituted system remains unquantified. Understanding this is key to its use as a synthetic intermediate.

Skeletal Editing Potential: Recent advances in "skeletal editing" allow for the conversion of one heterocyclic core into another (e.g., pyrimidines to pyridines). chinesechemsoc.orgnih.gov Investigating whether this compound can undergo such deconstruction-reconstruction pathways could open up novel synthetic routes to other complex molecules.

Emerging Research Avenues for Pyrimidine Ethers

The unique electronic properties of pyrimidine ethers like this compound suggest several promising avenues for future research, primarily in non-biological contexts.

Advanced Synthetic Intermediates: The C5 position, activated by the three ethoxy groups, could be a handle for further functionalization. C-H activation or metal-catalyzed cross-coupling reactions at this site could lead to a diverse library of polysubstituted pyrimidines, which are scaffolds of interest in medicinal and materials chemistry. ijsat.org

Coordination Chemistry and Ligand Design: The two ring nitrogen atoms possess lone pairs of electrons, making the pyrimidine core a bidentate ligand. Research could explore the coordination of this compound with various metal centers to create novel organometallic complexes, coordination polymers, or metal-organic frameworks (MOFs) with potential catalytic or photophysical properties.

Photochemical Transformations: The photochemistry of substituted pyrimidines is an area with potential for discovery. wikipedia.org Investigating the response of this compound to UV or visible light could reveal pathways to novel molecular structures or trigger interesting physical phenomena.

Prospects for Novel Non-Biological Applications and Material Innovations

Building on the emerging research avenues, pyrimidine ethers hold significant promise for the development of advanced materials. The combination of an electron-deficient aromatic core with electron-donating substituents provides a platform for tuning electronic and optical properties.

Organic Electronics: Pyrimidine derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.net The extended π-system and tunable energy levels of functionalized this compound could be exploited to create new luminescent materials. Modification at the C5 position with aryl or other conjugated groups could lead to molecules with tailored emission wavelengths and quantum yields. researchgate.net

Non-Linear Optical (NLO) Materials: Molecules with a strong donor-acceptor character across a conjugated system are often candidates for NLO applications. By functionalizing the C5 position of the electron-deficient triethoxypyrimidine core with a strong electron-donating group, it may be possible to engineer molecules with significant NLO properties for applications in photonics and telecommunications. researchgate.net

Functional Polymers: this compound could be developed into a monomer for polymerization. For example, functionalization at the C5 position with a polymerizable group (like a vinyl or ethynyl (B1212043) group) could allow its incorporation into polymers, imparting specific electronic, thermal, or optical properties to the resulting material.

| Application Area | Enabling Property | Potential Innovation |

|---|---|---|

| Organic Electronics | Tunable electronic structure, π-conjugated system | Novel emitters for OLEDs, fluorescent probes |

| Coordination Chemistry | Bidentate N-ligand sites | Catalysts, metal-organic frameworks (MOFs) |

| Materials Science | Electron donor-acceptor character | Non-linear optical materials, functional dyes |

| Polymer Chemistry | Polymerizable functional handle | Polymers with enhanced thermal or optical properties |

Q & A

Q. What are the established synthetic methodologies for 2,4,6-Triethoxy-pyrimidine, and how do reaction conditions impact product yield?

The synthesis of this compound typically involves nucleophilic substitution on halogenated pyrimidine precursors using ethoxy donors like triethyl orthoformate. Key methodologies include:

- Multicomponent reactions : Combining substituted enamines, orthoesters (e.g., triethoxymethane), and ammonium acetate under reflux (80–120°C) to form the pyrimidine core, followed by ethoxylation .

- Catalytic conditions : Lewis acids (e.g., ZnCl₂) enhance substitution efficiency, particularly for sterically hindered positions.

- Purification : Recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) yields 45–75% purity, depending on steric effects .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural validation requires:

- ¹H NMR : Ethoxy groups show δ 1.2–1.4 ppm (CH₃) and δ 3.8–4.2 ppm (OCH₂); pyrimidine protons appear at δ 6.5–8.0 ppm .

- ¹³C NMR : Peaks at ~60 ppm (OCH₂), ~15 ppm (CH₃), and 150–170 ppm (pyrimidine carbons).

- FT-IR : Absorptions at ~1250 cm⁻¹ (C-O-C), ~1600 cm⁻¹ (C=N), and ~3000 cm⁻¹ (C-H aromatic).

- Mass spectrometry : Molecular ion peak matching the theoretical mass (C₉H₁₅N₃O₃: 213.23 g/mol) .

Q. What solvent systems are optimal for handling this compound in reactions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Ethanol or THF is preferred for reactions requiring homogeneous mixing. Solvent selection should avoid prolonged exposure to moisture to prevent hydrolysis of ethoxy groups .

Advanced Research Questions

Q. How can this compound derivatives be optimized for selective mPGES-1 inhibition in anti-inflammatory drug development?

Strategies include:

- Hydrophobic substituents : Bulky groups (e.g., biphenyl) at position 5 occupy mPGES-1’s hydrophobic pocket, reducing COX-1/2 affinity .

- Hydrogen-bond donors : Thiobarbituric acid moieties enhance interactions with Ser127 in mPGES-1, achieving IC₅₀ values <100 nM .

- Electron-withdrawing groups : Fluorine or nitro substituents improve selectivity ratios (mPGES-1/COX-2 >50-fold) .

Validation requires in vitro screening (enzyme immunoassays) and molecular docking (PDB ID: 4BPM) .

Q. What experimental approaches resolve bioactivity discrepancies among triethoxy-pyrimidine analogs in anticancer assays?

- Dose-response profiling : Use MTT assays across multiple cell lines (e.g., A549, MCF-7) to identify structure-dependent trends .

- Metabolic stability testing : Assess cytochrome P450 interactions to rule out off-target effects.

- Crystallography : Compare binding modes of active vs. inactive analogs to identify critical interactions .

Q. How do substitution patterns on the pyrimidine ring influence reactivity in nucleophilic reactions?

- Electron density modulation : Ethoxy groups at 2,4,6 positions deactivate the ring, directing nucleophilic attacks to positions 5 or 3.

- Steric effects : Bulky substituents reduce reaction rates; smaller groups (e.g., methyl) enhance accessibility.

DFT calculations predict regioselectivity, validated by LC-MS monitoring of reaction intermediates .

Q. What computational strategies predict the pharmacokinetic properties of triethoxy-pyrimidine derivatives?

- QSAR models : Correlate logP, polar surface area, and hydrogen-bond donors with bioavailability.

- ADMET profiling : Use tools like SwissADME to optimize solubility (<–3 logS) and permeability (Caco-2 assay).

- Metabolite prediction : CYP450 docking identifies potential oxidation sites for metabolic stability improvements .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Ethoxylation of Pyrimidine Derivatives

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ↑ Completeness |

| Catalyst (ZnCl₂) | 5–10 mol% | ↑ Efficiency |

| Ethoxy Donor Ratio | 3:1 (vs. precursor) | ↑ Substitution |

| Reaction Time | 12–24 h | ↑ Conversion |

| Data derived from analogous pyrimidine syntheses . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.